molecular formula C18H22N2O4 B2787149 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide CAS No. 2034270-69-2

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide

Cat. No.: B2787149
CAS No.: 2034270-69-2
M. Wt: 330.384
InChI Key: NRELHGXDHFCPGX-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide is a complex organic compound that features a benzofuran moiety, a hydroxypropyl group, and a cyclopentyloxalamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of salicylaldehyde derivatives with appropriate reagents to form the benzofuran ring . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl moiety . The final step involves the formation of the cyclopentyloxalamide structure through a condensation reaction with cyclopentanone and oxalyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-18(23,15-10-12-6-2-5-9-14(12)24-15)11-19-16(21)17(22)20-13-7-3-4-8-13/h2,5-6,9-10,13,23H,3-4,7-8,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRELHGXDHFCPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1CCCC1)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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